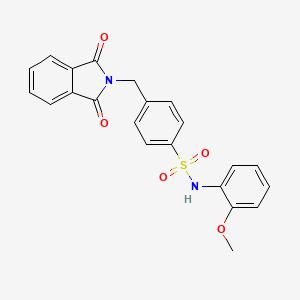

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide

描述

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative featuring a phthalimide (1,3-dioxoisoindolin-2-yl) moiety linked via a methylene bridge to a benzenesulfonamide scaffold. The 2-methoxyphenyl group attached to the sulfonamide nitrogen distinguishes it from related compounds. Its synthesis typically involves coupling reactions, such as amidation or substitution, as evidenced by its IR, MS, and elemental analysis data . Key properties include:

- Molecular formula: C₂₂H₁₇N₃O₅S

- IR spectral peaks: 1785 cm⁻¹ (C=O stretching of phthalimide), 1717 cm⁻¹ (sulfonamide C=O), and 1327 cm⁻¹ (S=O asymmetric stretching) .

- Mass spectrometry: A molecular ion peak at m/z 393 (M+H⁺), confirming the molecular weight .

- Elemental analysis: Close alignment with calculated values (C: 64.26% vs. 64.27%; N: 7.56% vs. 7.14%), indicating high purity .

This compound has been studied for cholinesterase inhibition, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer’s disease research .

属性

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-29-20-9-5-4-8-19(20)23-30(27,28)16-12-10-15(11-13-16)14-24-21(25)17-6-2-3-7-18(17)22(24)26/h2-13,23H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZZBKXKRSERQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dioxoisoindolinyl moiety: This can be achieved by the reaction of phthalic anhydride with an amine to form the isoindolinone structure.

Attachment of the benzenesulfonamide group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

Methoxyphenyl group introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反应分析

Key Functional Groups and Reactivity

The compound features:

-

A benzenesulfonamide core with a 2-methoxyphenyl substituent.

-

A 1,3-dioxoisoindolin-2-ylmethyl group at the para position of the benzene ring.

-

Potential reactivity at the sulfonamide nitrogen, phthalimide carbonyl groups, and aromatic rings.

Hydrolysis of the Phthalimide Moiety

The 1,3-dioxoisoindolin-2-yl group can undergo hydrolysis under acidic or basic conditions, yielding a dicarboxylic acid derivative.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Phthalimide ring opening | NaOH (1–3 M), H<sub>2</sub>O/MeOH, 65°C | 2-(Carboxymethyl)benzoic acid derivative |

Example :

In analogous compounds, hydrolysis of the phthalimide group with NaOH produced 2-(carboxymethyl)benzoic acid intermediates, which could further react to form amides or esters .

Sulfonamide Functionalization

The sulfonamide group (-SO<sub>2</sub>NH-) participates in alkylation, acylation, or displacement reactions.

Example :

The sulfonamide nitrogen in structurally similar compounds underwent alkylation with propargyl bromide in the presence of K<sub>2</sub>CO<sub>3> and DMF to yield N-propargyl derivatives .

Electrophilic Aromatic Substitution

The benzene rings may undergo substitution, though steric hindrance from bulky substituents (e.g., phthalimide-methyl group) limits reactivity.

| Reaction | Conditions | Position | Source |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to -SO<sub>2</sub>NH- | |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Ortho/para to -OCH<sub>3</sub> |

Note : The methoxy group (-OCH<sub>3</sub>) is ortho/para-directing, while the sulfonamide group directs electrophiles to the meta position .

Cross-Coupling Reactions

The methylene linker (-CH<sub>2</sub>-) between the benzene and phthalimide groups allows functionalization via coupling.

Example :

Propargyl phthalimide derivatives were synthesized via Sonogashira coupling using Pd/C and CuI catalysts .

Deprotection and Reductive Cleavage

The phthalimide group can act as a protecting group for amines, removable via hydrazinolysis.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Hydrazinolysis | NH<sub>2</sub>NH<sub>2</sub>, EtOH, 60°C | Primary amine derivative |

Example :

Hydrazine-mediated cleavage of phthalimide moieties in related compounds generated primary amines, which were further functionalized .

Stability and Degradation

-

The phthalimide group is sensitive to oxidative degradation , as observed in intermediates with 1,4-diaminonaphthalene scaffolds .

-

Stability under acidic conditions (e.g., HCl in dioxane) is moderate, enabling selective deprotection without compromising the sulfonamide .

Spectroscopic Characterization

Key spectral data for related compounds include:

科学研究应用

Synthesis and Structural Characterization

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of specific precursors under controlled conditions. For instance, a method involves using potassium carbonate and tosyl chloride in dichloromethane to achieve the desired product .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-[[4-(2-hydroxyethyl)phenyl]methyl]-1H-isoindole-1,3(2H)-dione | Dry CH₂Cl₂, 0 °C | Formation of tosylate |

| 2 | Potassium carbonate | Stirred at elevated temperature | Product purification via silica gel chromatography |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Isoindole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. These compounds may induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. The sulfonamide group is known for its activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicate that the compound can effectively bind to enzymes involved in metabolic processes, potentially leading to the development of novel therapeutic agents .

Case Studies

Several case studies have documented the effects of isoindole derivatives on specific diseases:

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of isoindole derivatives on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting potential use as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial pathogens. Results indicated that it inhibited the growth of several strains, supporting its role as a lead compound for antibiotic development.

作用机制

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological system .

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3-dioxoisoindolin-2-ylmethyl-benzenesulfonamide core but differ in substituents on the sulfonamide nitrogen or aromatic rings. Below is a detailed comparison based on synthetic efficiency, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Flexibility: The target compound’s 2-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., 4-cyanophenyl in 2d) or bulky substituents (e.g., cyclohexylcarbamoyl in VIIh). These modifications influence solubility, crystallinity, and bioactivity . The phthalimide moiety is conserved across all analogs, contributing to π-π stacking interactions in enzyme binding .

Synthetic Efficiency :

- Yields for Coxsackievirus-targeting analogs (e.g., 2c, 2d) exceed 90%, suggesting robust synthetic routes .

- Antihyperglycemic derivatives (e.g., VIIh) show moderate yields (~55–59%), likely due to steric hindrance from carbamoyl groups .

Thermal Stability :

- Higher melting points (e.g., 261–263°C for 2e) correlate with polar substituents (e.g., sulfamoyl), enhancing intermolecular hydrogen bonding .

- The target compound’s melting point is unreported, but its IR data suggest strong intermolecular interactions akin to 2e .

Bioactivity :

- The 2-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration for Alzheimer’s applications, whereas 4-sulfamoylphenyl (2e) improves antiviral activity via increased polarity .

- Carbamoyl derivatives (VIIh) exhibit antihyperglycemic effects, likely through AMPK pathway modulation .

生物活性

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.43 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor effects.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways that are crucial for cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound may inhibit carbonic anhydrase II (CA II), an enzyme involved in regulating pH and fluid balance in tissues. The inhibition of CA II can lead to various physiological effects, including alterations in tumor microenvironments and enhanced efficacy of anticancer therapies .

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and glioma cells. The mechanism behind this activity often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against certain strains of bacteria, indicating potential applications in treating infections .

Case Studies

- Study on Carbonic Anhydrase Inhibition : A study published in De Gruyter demonstrated that this compound effectively inhibited CA II with a binding affinity that suggests potential therapeutic applications in conditions like glaucoma and edema .

- Cytotoxicity Assays : In vitro cytotoxicity assays showed that the compound significantly reduced cell viability in breast cancer cell lines when compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment strategies .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Isoindole ring | Anticancer |

| Compound B | Sulfonamide group | Antimicrobial |

| This compound | Dioxoisoindole + Sulfonamide | Anticancer, Antimicrobial |

常见问题

Q. What synthetic methodologies are commonly employed for preparing 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide?

The synthesis typically involves:

- Step 1 : Condensation of phthalic anhydride derivatives with sulfonamide intermediates. For example, coupling 4-(aminomethyl)benzenesulfonamide with 1,3-dioxoisoindoline precursors under DMF/DIPEA conditions, as seen in related sulfonamide-phthalimide hybrids .

- Step 2 : Optimization of reaction conditions (e.g., 0°C for electrophilic substitutions, HATU as a coupling agent) to stabilize reactive intermediates and improve yields .

- Validation : Purity is confirmed via melting points (e.g., 209–211°C for analogous compounds) and IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹, CO stretches at ~1650 cm⁻¹) .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 440 for analogs) and fragmentation patterns validate the structure .

Q. What are the primary applications of this compound in academic research?

- Pharmacological Studies : Analogous derivatives show antimitotic activity (e.g., IC₅₀ values <10 μM in cancer cell lines) and antihyperglycemic potential via enzyme inhibition .

- Structural Biology : The benzenesulfonamide moiety is a common pharmacophore in targeting proteins (e.g., carbonic anhydrase, serotonin receptors) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Crystal System : Monoclinic P2₁/n with unit cell parameters a = 4.9803 Å, b = 26.5291 Å, c = 10.2740 Å .

- Hydrogen Bonding : N–H···O and C–H···O interactions stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å .

- Software : SHELX programs refine diffraction data to resolve torsional angles and validate the anti conformation of the phthalimide group .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Case Study : Tetrabromo-substituted analogs (e.g., C₁₉H₁₅Br₄N₃O₅S) exhibit enhanced bioactivity due to increased electrophilicity and improved target binding .

- SAR Analysis : Electron-withdrawing groups (e.g., Br, CF₃) at the para position of the benzene ring correlate with higher antiproliferative activity .

Q. What strategies address contradictory data in pharmacological assays?

- Control Experiments : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay conditions .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) reconcile discrepancies by predicting binding modes to off-target receptors .

- Dose-Response Curves : Repetition across multiple cell lines (e.g., MCF-7 vs. HeLa) clarifies selectivity .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Analogous Compounds

| Property | Example Values | Reference |

|---|---|---|

| Melting Point | 209–211°C (antimitotic derivative) | |

| IR ν(NH) | 3279–3377 cm⁻¹ | |

| ¹H NMR (Aromatic Protons) | δ 7.46–8.14 ppm (8H, m) |

Q. Table 2. Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/n (monoclinic) | |

| Unit Cell Volume | 1357.30 ų | |

| Hydrogen Bonds | N–H···O (2.8 Å), C–H···O (3.0 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。